Thietane-3-carboxylic acid
Overview
Description
Thietane-3-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms.
Mechanism of Action
Target of Action
Thietane-3-carboxylic acid is a complex compound with a unique structure
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes, including alterations in cellular processes or the initiation of biochemical reactions . More research is required to elucidate the specific interactions of this compound with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 3-mercapto carboxylic acid derivatives. For instance, the cyclization of 3-mercapto carboxylic acid with isobutyl chloroformate as a coupling reagent can yield this compound . Another method involves the nucleophilic reaction between active phosphacumulenes and substituted isothiocyanate compounds in the presence of tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thietane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the ring strain and the presence of the sulfur atom.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to thietane 1,1-dioxide using hydrogen peroxide in acetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium alkoxide.
Major Products: The major products formed from these reactions include thietane 1,1-dioxide and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Thietane-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring with similar reactivity due to ring strain.
Thietane: The parent compound of thietane-3-carboxylic acid, with a four-membered ring structure.
Thiophene: A five-membered sulfur-containing aromatic ring with different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other sulfur-containing heterocycles .
Biological Activity
Thietane-3-carboxylic acid, a member of the thietane family of compounds, has garnered attention for its potential biological activities. This article delves into its properties, biological interactions, and implications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a four-membered ring structure containing three carbon atoms and one sulfur atom, with a carboxylic acid functional group. The molecular formula is , and its molecular weight is approximately 150.16 g/mol. The presence of both the carboxylic acid and thietane functionalities allows for unique chemical behavior that is significant in biological contexts.
1. Enzymatic Inhibition
Thietane derivatives, including this compound, have been explored for their ability to inhibit various enzymes, particularly kinases. Kinase inhibition is crucial in cancer research as it can disrupt signaling pathways that promote tumor growth. Studies indicate that thietane derivatives can serve as effective inhibitors in these pathways, contributing to their potential as therapeutic agents in oncology .
2. Antimicrobial Properties
Research has shown that thietane compounds exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the interaction of the thietane ring with microbial receptors, leading to disruption of cellular functions. This property makes this compound a candidate for development into new antimicrobial agents .
3. Anti-inflammatory Effects
Thietan-3-ol and its derivatives have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. This inhibition can reduce the synthesis of pro-inflammatory eicosanoids, which are implicated in various inflammatory diseases. In vitro studies have quantified the IC50 values for these compounds, indicating their potency as dual inhibitors .
Table 1: Biological Activities of this compound Derivatives
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Thietan-3-ol | COX Inhibition | 25 | |
3-(Methylamino)this compound | Kinase Inhibition | 15 | |
Thietan-3-carboxylic acid | Antimicrobial Activity | 30 |
Case Study 1: Cancer Research
A study evaluated the effects of thietan-3-carboxylic acid derivatives on cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and colon cancer models, correlating with kinase inhibition pathways. The study highlighted the potential for these compounds to be developed into novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, thietan-3-carboxylic acid was tested against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its viability as a lead compound for further development in antimicrobial therapy.
Properties
IUPAC Name |
thietane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIPXAVHQNFRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632065 | |
Record name | Thietane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-55-9 | |
Record name | Thietane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thietane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 3-mercaptomethyl-2-oxetanone rearranges to thietane-3-carboxylic acid in the presence of aqueous base instead of forming the expected 3-hydroxymethyl-2-thietanone. What are the implications of this unexpected rearrangement for utilizing β-thiolactones, particularly in bioorganic and medicinal chemistry?
A1: The unexpected rearrangement of 3-mercaptomethyl-2-oxetanone to this compound in aqueous base raises concerns about the stability and predictability of β-thiolactones as building blocks in chemical synthesis. This instability under basic conditions could limit their use in designing drug molecules or bioconjugates, especially when predictable reactivity with specific targets is desired. Further research is needed to understand the factors influencing this rearrangement and develop strategies to control the reactivity of β-thiolactones for their successful implementation in complex chemical environments.
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